![molecular formula C6H10ClNO2 B13152986 2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hcl](/img/structure/B13152986.png)
2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hydrochloride is a heterocyclic compound with a unique bicyclic structure. This compound is known for its potential biological activity and is often used in drug design and synthesis. Its structure consists of a six-membered ring fused with a three-membered ring, incorporating a nitrogen atom, which contributes to its reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hydrochloride can be achieved through various methods. One common approach involves the cyclization of enynes using transition metal catalysis. This method allows for the simultaneous formation of both rings in a single reaction, utilizing easily accessible starting materials . Another method involves the photochemical decomposition of pyrazolines, which offers the advantages of simple operation and mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide 2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hydrochloride for research purposes, ensuring high-quality standards and accurate results .
化学反応の分析
Types of Reactions
2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines or alcohols.
科学的研究の応用
2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as a reuptake inhibitor by binding to neurotransmitter transporters, thereby increasing the levels of neurotransmitters in the synaptic cleft . This interaction can modulate various physiological processes and contribute to its therapeutic effects.
類似化合物との比較
2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and are often used in drug design for their biological activity.
Ficellomycin: This compound has an azabicyclo[3.1.0]hexane ring core and exhibits antibacterial activity.
Azinomycins: These antitumor agents also contain an azabicyclo[3.1.0]hexane ring structure.
The uniqueness of 2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hydrochloride lies in its specific substitution pattern and its potential for diverse biological activities.
特性
分子式 |
C6H10ClNO2 |
|---|---|
分子量 |
163.60 g/mol |
IUPAC名 |
2-azabicyclo[3.1.0]hexane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)4-2-7-5-1-3(4)5;/h3-5,7H,1-2H2,(H,8,9);1H |
InChIキー |
GXPJIOPFKFRTMR-UHFFFAOYSA-N |
正規SMILES |
C1C2C1NCC2C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B13152906.png)
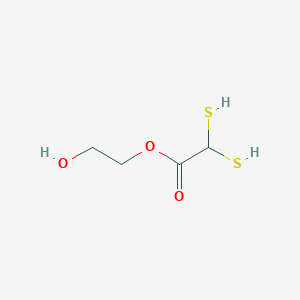

![tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B13152926.png)
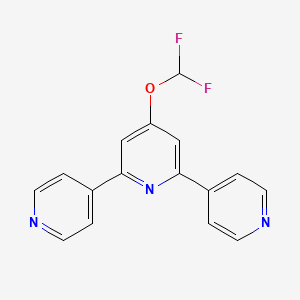

![4-{[(benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13152950.png)

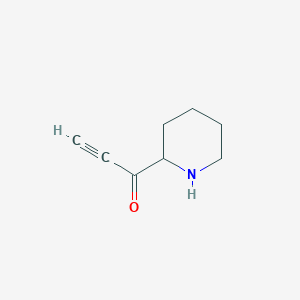
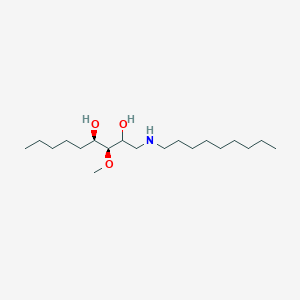
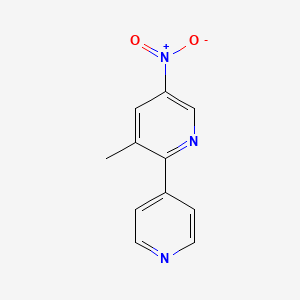
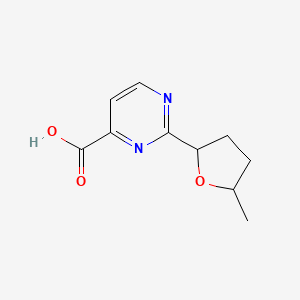
![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-oxazol-5-yl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid](/img/structure/B13152982.png)

